5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Starting Materials: Phenylboronic acid or phenyl halide.
Reaction Conditions: Palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Morpholine Moiety
Starting Materials: 2-chloroethylmorpholine.
Reaction Conditions: Nucleophilic substitution reaction under basic conditions to attach the morpholine group to the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalyst Optimization: Using more efficient catalysts to speed up reactions.
Reaction Scaling: Adapting laboratory-scale reactions to industrial-scale production.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 3-aminopyrazole and a suitable aldehyde or ketone.
Reaction Conditions: Condensation reaction under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound, potentially altering the morpholine or phenyl groups.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduced forms of the compound, possibly affecting the pyrazolo[1,5-a]pyrimidine core or other functional groups.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Can be carried out under various conditions depending on the desired substitution.
Products: Substituted derivatives, where specific groups on the compound are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may exhibit significant activity against various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its structure suggests potential interactions with proteins and nucleic acids, making it a valuable tool in molecular biology research.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity and potential biological activity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, altering signal transduction pathways.
Proteins: Interaction with proteins involved in cell cycle regulation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the morpholine group, potentially altering its biological activity.
N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the dimethyl groups, which may affect its reactivity and stability.
3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: A simpler structure that may serve as a precursor or intermediate in the synthesis of more complex derivatives.
Uniqueness
The uniqueness of 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine lies in its combination of functional groups. The presence of both the morpholine and phenyl groups, along with the pyrazolo[1,5-a]pyrimidine core, provides a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-16(2)23-20-18(17-6-4-3-5-7-17)14-22-25(20)19(15)21-8-9-24-10-12-26-13-11-24/h3-7,14,21H,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCJMMCHGOXJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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